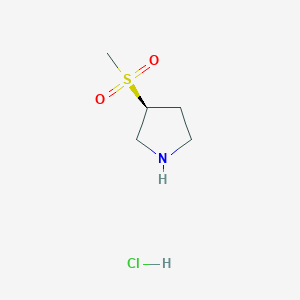

(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-methylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCGEDCMPFJUSI-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar sulfonyl group with a basic pyrrolidine ring, make it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed protocols for the experimental determination of these properties, empowering researchers to conduct their own analyses with scientific rigor.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity. This compound is defined by its specific molecular structure and stereochemistry.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (3S)-3-(Methylsulfonyl)pyrrolidine hydrochloride | N/A |

| CAS Number | 1370363-22-3 (for the (S)-enantiomer hydrochloride) | N/A |

| Molecular Formula | C₅H₁₂ClNO₂S | [1][2] |

| Molecular Weight | 185.67 g/mol | [1][2] |

| Canonical SMILES | C--INVALID-LINK--(=O)C1CCNC1.Cl | N/A |

| InChI Key | LRCGEDCMPFJUSI-USHJBNIQNA-N | [3] |

The molecule consists of a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, substituted at the third position with a methylsulfonyl group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom to which the methylsulfonyl group is attached). The hydrochloride salt form is achieved by the protonation of the pyrrolidine nitrogen by hydrochloric acid. This salt formation significantly influences the compound's physical properties, particularly its solubility.[4]

Core Physical Properties

A compound's physical properties dictate its behavior in various experimental settings. The following table summarizes the known and anticipated physical properties of this compound.

| Property | Value/Description | Remarks |

| Appearance | White to light yellow solid/powder. | Based on supplier information. Visual inspection is the primary method of confirmation. |

| Melting Point | Data not available in the searched literature. Expected to be a relatively high-melting solid due to its ionic character. | Related pyrrolidine hydrochloride compounds exhibit melting points in the range of 100-110°C.[5] A definitive value should be determined experimentally. |

| Solubility | Expected to be highly soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents is anticipated. | The ionic nature of the hydrochloride salt enhances aqueous solubility.[4] Quantitative data is not readily available and should be determined experimentally. |

| Storage Conditions | Store in a cool, dry place. Recommended storage at 0-8 °C. | To maintain chemical stability and prevent degradation. |

Experimental Determination of Physical Properties

For a research scientist, the ability to independently verify or determine the physical properties of a compound is a crucial skill. The following sections provide detailed, field-proven protocols for the characterization of this compound.

Workflow for Physical Property Determination

Caption: Workflow for the physical characterization of the compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Melting Point Method

-

Sample Preparation:

-

Place a small amount of finely powdered this compound onto a clean, dry watch glass.

-

Take a glass capillary tube (sealed at one end) and tap the open end into the powder to pack a small amount of the sample into the sealed end. The sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Begin heating the apparatus at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating again at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Self-Validation:

-

Repeat the measurement at least two more times with fresh samples to ensure reproducibility.

-

A consistent and sharp melting range is a strong indicator of the sample's purity.

-

Solubility Assessment

Causality: Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, preparing solutions for biological assays, and developing purification strategies. As a hydrochloride salt, high aqueous solubility is expected.

Protocol: Qualitative and Semi-Quantitative Solubility Determination

-

Solvent Selection:

-

Qualitative Assessment:

-

To a series of small, labeled test tubes, add approximately 1-2 mg of this compound.

-

Add 1 mL of each selected solvent to the respective test tubes.

-

Agitate the tubes (e.g., using a vortex mixer) for 30-60 seconds.

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble compounds):

-

If the compound dissolves in a given solvent, incrementally add more of the solid in pre-weighed portions (e.g., 5 mg at a time) to the 1 mL of solvent, agitating after each addition.

-

Continue until a saturated solution is formed (i.e., solid material remains undissolved after prolonged agitation).

-

Calculate the approximate solubility in mg/mL.

-

-

Self-Validation:

-

Perform the assessment at a controlled temperature (e.g., room temperature, 25 °C).

-

For key solvents, repeat the determination to ensure the results are consistent.

-

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identity confirmation.

¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of the chemical structure.

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a clean NMR tube.

-

-

Instrumental Analysis:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (phasing, baseline correction, and integration).

-

-

Data Interpretation:

-

The resulting spectrum should be consistent with the structure of this compound. Key expected signals would include:

-

A singlet corresponding to the methyl (CH₃) group of the methylsulfonyl moiety.

-

Multiplets corresponding to the methylene (CH₂) and methine (CH) protons of the pyrrolidine ring.

-

A broad signal for the amine proton (N-H), which may exchange with D₂O if used as the solvent.

-

-

-

Self-Validation:

-

The integration of the proton signals should correspond to the number of protons in each chemical environment.

-

The chemical shifts and coupling patterns should align with those reported for similar pyrrolidine structures.

-

FT-IR Spectroscopy

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol: KBr Pellet Method for FT-IR Analysis

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample.

-

-

Data Interpretation:

-

The FT-IR spectrum will show absorption bands characteristic of the functional groups present in the molecule, including:

-

N-H stretching and bending vibrations from the protonated amine.

-

C-H stretching and bending vibrations from the alkyl groups.

-

Strong, characteristic S=O stretching vibrations from the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

-

-

-

Self-Validation:

-

The presence of these characteristic peaks provides strong evidence for the compound's identity. The absence of significant unexpected peaks is an indicator of purity.

-

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific Safety Data Sheet (SDS) for this compound was not available in the conducted searches, the following guidelines are based on the known hazards of similar pyrrolidine derivatives and general laboratory best practices.

Hazard Identification (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed or inhaled.[8]

-

Skin Corrosion/Irritation: May cause skin irritation.[9]

-

Eye Damage/Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

-

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with the powdered form to avoid inhalation.

-

-

Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

-

Spill Response:

-

In case of a spill, wear appropriate PPE, contain the spill, and clean up with an inert absorbent material. Dispose of waste in accordance with local regulations.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Logical Flow for Safe Handling

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

This compound is a valuable chiral building block with physical properties that are crucial to its application in scientific research. While some of its properties are not yet extensively documented in publicly available literature, this guide provides a robust framework for its characterization. By following the detailed experimental protocols, researchers can confidently determine its melting point, solubility, and spectroscopic characteristics, ensuring the quality and integrity of their work. Adherence to the recommended safety and handling procedures is essential for a safe and productive laboratory environment.

References

- 1. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2 [chemicalbook.com]

- 2. (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride | 1392745-31-1 [chemicalbook.com]

- 3. This compound(1407997-84-5) 1H NMR spectrum [chemicalbook.com]

- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Solubility Profile of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: From Theoretical Principles to Practical Applications in Drug Development

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of solubility in the pharmaceutical pipeline, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing this compound's solubility, detailed experimental protocols for its determination, and insights into the application of this data in advancing new chemical entities.

Introduction: The Significance of this compound and the Imperative of Solubility

This compound belongs to the pyrrolidine class of compounds, a versatile and frequently utilized scaffold in medicinal chemistry.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that allows for efficient exploration of pharmacophore space.[1][2] The inclusion of a pyrrolidine motif in a drug candidate can enhance aqueous solubility and improve other physicochemical properties.[3] The hydrochloride salt form of this compound is also intended to improve its solubility and stability.[4]

In the landscape of drug discovery and development, solubility is a paramount physical property that profoundly influences a drug's bioavailability, efficacy, and formulation.[5][6][7] Poor aqueous solubility is a major hurdle for many new chemical entities, often leading to inadequate absorption and diminished therapeutic effect.[6][7] Therefore, a thorough understanding and empirical determination of a compound's solubility profile early in the development process is not merely advantageous, but essential for mitigating risks and ensuring the progression of viable drug candidates.[5][8]

This guide will provide the necessary theoretical background and practical methodologies to comprehensively assess the solubility of this compound.

Physicochemical Drivers of Solubility for this compound

The molecular structure of this compound suggests a favorable solubility profile in polar solvents. The key contributing factors include:

-

The Pyrrolidine Ring: As a saturated heterocycle containing a nitrogen atom, the pyrrolidine moiety can participate in hydrogen bonding, which is conducive to solubility in aqueous media.[3]

-

The Methylsulfonyl Group: The sulfonyl group (-SO2-) is highly polar and capable of acting as a hydrogen bond acceptor, further enhancing the molecule's affinity for polar solvents.

-

The Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the ionic character of the molecule. This ionic nature promotes dissociation in water, leading to enhanced aqueous solubility compared to the free base form.[4]

Based on these structural features, it is anticipated that this compound will exhibit good solubility in water and other polar protic solvents like methanol and ethanol, with limited solubility in non-polar organic solvents.[4]

Experimental Determination of Solubility: A Methodical Approach

A comprehensive understanding of a compound's solubility requires the determination of both its thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for determining this value.[7][9]

Experimental Protocol: Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol). The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This is a high-throughput method often used in early drug discovery.[8][10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of a microplate containing the aqueous buffer of interest (e.g., PBS).

-

Precipitation Detection: Measure the light scattering of the solutions in each well using a microplate nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation.[5]

-

Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which the signal deviates from the baseline is determined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise table for easy comparison across different conditions.

| Solvent System | Temperature (°C) | Solubility Type | Solubility (mg/mL) |

| Water | 25 | Thermodynamic | Experimental Value |

| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Value |

| Ethanol | 25 | Thermodynamic | Experimental Value |

| PBS (pH 7.4) | 25 | Kinetic | Experimental Value |

Interpretation of Results:

-

High aqueous solubility would be a favorable characteristic, suggesting good potential for oral absorption and formulation in aqueous vehicles.

-

pH-dependent solubility may indicate the pKa of the compound and is critical for understanding its behavior in different parts of the gastrointestinal tract.

-

A significant difference between thermodynamic and kinetic solubility can provide insights into the compound's supersaturation potential and crystallization kinetics.

Application in Drug Development

The solubility data for this compound is instrumental in several key areas of drug development:

-

Lead Optimization: Guiding medicinal chemists in designing analogs with improved solubility profiles.

-

Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug exposure.[8]

-

Biopharmaceutical Classification System (BCS): Classifying the drug candidate based on its solubility and permeability, which informs regulatory pathways.[10]

-

In Vivo Studies: Predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Conclusion

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride (CAS: 1215368-15-2)

A Keystone Chiral Building Block for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. This document provides an in-depth exploration of its chemical significance, a proposed synthetic pathway with detailed experimental considerations, robust analytical characterization methods, and its strategic application in modern therapeutic design.

Introduction: The Strategic Value of a Chiral Sulfonylpyrrolidine Scaffold

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Chiral building blocks are central to this endeavor, as stereochemistry is a critical determinant of a drug's interaction with its biological target.[1] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs.[2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity binding to protein targets.[2]

This compound combines this valuable chiral pyrrolidine core with a methylsulfonyl group. The sulfonyl moiety is a powerful functional group in drug design, known for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and modulate the physicochemical properties of a molecule.[3] This unique combination of a stereochemically defined core and a functional sulfonyl group makes this compound a highly valuable intermediate for the synthesis of complex and innovative therapeutic agents.[3]

| Property | Value | Source(s) |

| CAS Number | 1215368-15-2 | [3] |

| Molecular Formula | C₅H₁₁NO₂S · HCl | [3] |

| Molecular Weight | 185.71 g/mol | [3] |

| Appearance | White to light yellow powder | [3] |

| Purity | ≥ 96% (by NMR) | [3] |

| Storage | Store at 0-8 °C | [3] |

Proposed Enantioselective Synthesis

Synthetic Pathway Overview

The proposed pathway involves three main stages:

-

Protection: N-protection of the pyrrolidine ring to prevent side reactions.

-

Sulfonylation and Substitution: Activation of the hydroxyl group followed by nucleophilic substitution with a methylsulfinate salt to introduce the methylsulfonyl group with stereochemical inversion.

-

Deprotection: Removal of the N-protecting group to yield the final hydrochloride salt.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

-

Rationale: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable to the conditions of the subsequent steps and can be readily removed under acidic conditions.

-

Procedure:

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.2 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-(R)-3-hydroxypyrrolidine.

-

Step 2: Mesylation and Nucleophilic Substitution

-

Rationale: The hydroxyl group is a poor leaving group. It is converted to a mesylate, which is an excellent leaving group for the subsequent SN2 reaction. The SN2 reaction with sodium methylsulfinate will proceed with inversion of configuration at the C3 position, converting the (R)-stereocenter to the desired (S)-stereocenter.

-

Procedure:

-

Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in DCM (approx. 0.5 M) and cool to 0 °C.

-

Add Et₃N (1.5 eq).

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the formation of the mesylate.

-

Once the mesylation is complete, add sodium methylsulfinate (CH₃SO₂Na, 2.0 eq) and dimethylformamide (DMF, equal volume to DCM).

-

Heat the reaction mixture to 80 °C and stir for 16-24 hours.

-

Monitor the reaction by LC-MS for the formation of the desired product.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield N-Boc-(S)-3-(methylsulfonyl)pyrrolidine.

-

Step 3: N-Boc Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to liberate the free amine, which is then protonated to form the stable hydrochloride salt.

-

Procedure:

-

Dissolve N-Boc-(S)-3-(methylsulfonyl)pyrrolidine (1.0 eq) in a minimal amount of 1,4-dioxane.

-

Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the mixture for 2-4 hours. A precipitate of the hydrochloride salt should form.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the solid precipitate and wash with cold diethyl ether.

-

Dry the solid under vacuum to yield this compound as a white to off-white solid.

-

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Caption: Analytical workflow for quality control of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation.

-

¹H NMR (Expected):

-

Methyl protons (CH₃-SO₂): A sharp singlet around 3.0 ppm.

-

Pyrrolidine ring protons: A series of complex multiplets between approximately 2.0 and 4.0 ppm. The proton at C3, adjacent to the sulfonyl group, is expected to be shifted downfield.

-

N-H protons: A broad signal, often downfield, which may exchange with D₂O.

-

-

¹³C NMR (Expected):

-

Methyl carbon (CH₃-SO₂): A signal around 40-45 ppm.

-

Pyrrolidine carbons: Signals in the range of 25-65 ppm. The C3 carbon will be significantly downfield due to the electron-withdrawing sulfonyl group.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal.

-

Expected Result: In positive ion mode, the spectrum should show a prominent peak for the free base at [M+H]⁺, corresponding to a mass of approximately 150.06 m/z for C₅H₁₂NO₂S⁺.

High-Performance Liquid Chromatography (HPLC)

-

Purity Analysis: A reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) can be used to determine chemical purity.

-

Enantiomeric Purity: A chiral HPLC method is crucial to confirm the enantiomeric excess (e.e.). A column with a chiral stationary phase (e.g., Chiralpak) would be required. The method would need to be developed to achieve baseline separation of the (S) and (R) enantiomers.

Applications in Drug Development

The structural features of this compound make it a desirable building block for targeting a variety of biological systems.

-

Enzyme Inhibitors: The sulfonyl group can form strong hydrogen bonds with active site residues of enzymes.[4] This makes the scaffold suitable for designing inhibitors of kinases, proteases, and other enzyme classes.

-

GPCR Ligands: The chiral pyrrolidine core can provide the necessary three-dimensional orientation to fit into the binding pockets of G-protein coupled receptors.

-

Improving Physicochemical Properties: The introduction of this moiety can enhance aqueous solubility and metabolic stability, key attributes for successful drug candidates.[5] For instance, the replacement of a metabolically labile group with a methylsulfonyl group can prevent rapid clearance in vivo.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, best practices should be followed based on the known hazards of similar chemical classes (pyrrolidine hydrochlorides, sulfones).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3] The recommended storage temperature is 0-8 °C to ensure long-term stability.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized chiral building block with significant potential in the field of drug discovery. Its unique combination of a stereochemically defined pyrrolidine ring and a functional methylsulfonyl group provides medicinal chemists with a versatile tool for creating novel therapeutic agents with improved properties. While detailed synthetic and analytical data in the public domain is sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage this valuable intermediate in their quest for the next generation of medicines.

References

- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]

- 6. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-(methylsulfonyl)pyrrolidine hydrochloride, a chiral building block of significant interest in contemporary medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and characterization, with a particular focus on its application in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound is a chiral pyrrolidine derivative distinguished by a methylsulfonyl group at the 3-position. The presence of the sulfone moiety, a strong hydrogen bond acceptor, significantly influences the molecule's polarity and solubility, making it a versatile intermediate in a variety of synthetic transformations.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.

The key structural features include a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, which provides a three-dimensional scaffold valuable in exploring pharmacophore space.[3] The stereochemistry at the C3 position is fixed in the (S)-configuration, a crucial feature for enantioselective interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂S | [4] |

| Molecular Weight | 185.67 g/mol | [4] |

| CAS Number | 1407997-84-5 | [4] |

| Appearance | White to off-white solid | N/A |

| InChI | InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0/s1 | [4] |

| SMILES | C--INVALID-LINK--(=O)C1CCNC1.Cl | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved from a readily available chiral precursor, such as (R)-3-hydroxypyrrolidine. The synthetic strategy involves the activation of the hydroxyl group and subsequent displacement with a methylsulfonyl synthon, or a two-step process involving the introduction of a methylthio group followed by oxidation.

A plausible and efficient synthetic route is outlined below. This approach leverages the stereochemical inversion at the C3 position, a common strategy in chiral synthesis to access the desired enantiomer from an available chiral pool starting material.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine

-

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group, facilitating the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Synthesis of (S)-1-Boc-3-(methylthio)pyrrolidine

-

Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium methanethiolate (1.5 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality: This is a classic SN2 reaction where the thiolate anion acts as a nucleophile, attacking the carbon bearing the mesylate group and leading to an inversion of stereochemistry from (R) to (S).

Step 3: Synthesis of (S)-1-Boc-3-(methylsulfonyl)pyrrolidine

-

Dissolve the (S)-1-Boc-3-(methylthio)pyrrolidine in a suitable solvent like DCM.

-

Cool the solution to 0 °C and add a solution of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq) portion-wise.

-

Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or sodium bisulfite (for Oxone®).

-

Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to obtain the sulfone.

Causality: The sulfide is oxidized to the corresponding sulfone. Using a stoichiometric amount of the oxidizing agent ensures the complete conversion to the sulfone.

Step 4: Synthesis of this compound

-

Dissolve the (S)-1-Boc-3-(methylsulfonyl)pyrrolidine in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble HCl gas through the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.

Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions and is cleaved to reveal the free secondary amine, which is then protonated by HCl to form the stable hydrochloride salt.

Spectroscopic Characterization

While a definitive, publicly available, fully assigned high-resolution spectrum is not readily accessible, typical spectroscopic data for this compound can be inferred from the analysis of its structure and data for similar compounds.

¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂⁺ | 9.0-10.0 | br s | - |

| H3 | 3.8-4.0 | m | - |

| H2, H5 (axial & equatorial) | 3.2-3.6 | m | - |

| H4 (axial & equatorial) | 2.2-2.5 | m | - |

| SO₂CH₃ | 3.1-3.2 | s | - |

¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C3 | ~58-60 |

| C2, C5 | ~45-48 |

| C4 | ~28-30 |

| SO₂CH₃ | ~42-44 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Researchers should acquire and interpret their own analytical data for confirmation.

Applications in Drug Discovery: A Case Study in Kinase Inhibition

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] The introduction of a methylsulfonyl group at the 3-position can enhance binding affinity to biological targets through hydrogen bonding interactions and improve pharmacokinetic properties.

A significant area of application for chiral pyrrolidine derivatives is in the development of protein kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

While a specific drug synthesized directly from this compound is not prominently featured in publicly available literature, a closely related analog, 3-(S)-thiomethyl pyrrolidine, has been instrumental in the development of potent and selective ERK inhibitors.[7] The extracellular signal-regulated kinases (ERK1 and ERK2) are key components of the MAPK/ERK pathway, which is frequently hyperactivated in human cancers.

Caption: Inhibition of the MAPK/ERK signaling pathway by ERK inhibitors.

The development of ERK inhibitors using 3-substituted pyrrolidines highlights the importance of this scaffold. The methylsulfonyl group in this compound serves as a bioisostere for the methylthio group, potentially offering advantages in terms of metabolic stability and polarity. This makes it a highly attractive building block for the synthesis of next-generation kinase inhibitors.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and the presence of the functional methylsulfonyl group provide a unique combination of properties that are highly sought after in the design of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic routes to this compound are accessible, and its utility as a scaffold for creating molecules with enhanced biological activity and improved pharmacokinetic profiles is evident. As the demand for targeted and effective therapies continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is undeniable.

References

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE (186597-29-5) 1H NMR [m.chemicalbook.com]

- 4. This compound(1407997-84-5) 1H NMR [m.chemicalbook.com]

- 5. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchwith.stevens.edu [researchwith.stevens.edu]

An In-Depth Technical Guide to the Purity Analysis of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity determination of (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers a direct and accurate means of quantification without the need for identical reference standards for each impurity.[1][2][3] This document delves into the theoretical underpinnings of qNMR, offers detailed, field-proven experimental protocols, and provides a logical guide to data analysis and interpretation. The methodologies described herein are designed to establish a self-validating system for ensuring the quality and regulatory compliance of this pharmaceutical intermediate.

Introduction: The Criticality of Purity in Pharmaceutical Development

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities, with defined thresholds for reporting, identification, and qualification.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for pharmaceutical quality assessment.[8] It provides unequivocal structural identification and quantification of impurities, often without the need for their physical separation.[8][9] Quantitative ¹H NMR (qNMR) is particularly powerful, leveraging the direct proportionality between the NMR signal intensity and the number of atomic nuclei to determine the purity of a substance.[1][10] This guide will specifically address the application of qNMR for the comprehensive purity analysis of this compound.

The Foundational Principles of Quantitative NMR (qNMR)

The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By co-dissolving a known mass of the analyte with a known mass of a certified reference material (internal standard) of known purity, the purity of the analyte can be determined with high accuracy and precision.[11][12]

The fundamental equation for calculating purity using an internal standard is as follows:

Where:

-

I : Integral of the signal

-

N : Number of protons giving rise to the signal

-

MW : Molecular weight

-

m : Mass

-

Purity : Purity of the standard

This direct measurement capability makes qNMR a primary ratio method, traceable to the International System of Units (SI), and increasingly recognized by regulatory authorities and pharmacopeias.[3][13][14]

Experimental Protocol: A Step-by-Step Guide

This section outlines a robust, step-by-step protocol for the purity analysis of this compound by ¹H qNMR.

Materials and Instrumentation

-

This compound: The analyte of interest.

-

Internal Standard: A certified reference material (CRM) with known purity. Maleic acid is a suitable choice as it is non-volatile, chemically inert, and has signals that do not overlap with the analyte.[13][15]

-

Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve both the analyte and the internal standard.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering high-quality, reproducible pulses.

-

Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.

-

NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation: The Foundation of Accuracy

Accurate sample preparation is critical for reliable qNMR results.[16]

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact mass.

-

Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The molar ratio of the analyte to the standard should be close to 1:1 to ensure comparable signal intensities. Record the exact mass.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential for accurate quantification.[16][17]

-

Transfer: Carefully transfer the solution to a clean, high-precision NMR tube. The sample height should be appropriate for the spectrometer's probe (typically 4-5 cm).[12]

NMR Data Acquisition: Optimizing for Quantitation

To obtain accurate quantitative data, specific acquisition parameters must be optimized.[18]

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | Ensures maximum signal intensity for all nuclei. |

| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all protons between scans, which is essential for accurate integration. An initial T₁ inversion recovery experiment should be performed to determine the T₁ values for both the analyte and the internal standard. |

| Number of Scans (ns) | ≥ 16 | To achieve a sufficient signal-to-noise ratio (S/N > 250:1) for accurate integration.[18] |

| Acquisition Time (aq) | ≥ 3 seconds | To ensure high digital resolution for accurate peak integration. |

| Receiver Gain | Optimized to avoid signal clipping | Prevents distortion of the FID and ensures a linear detector response. |

| Spinning | Off | To avoid spinning sidebands which can interfere with integration.[18] |

Data Processing and Analysis

Proper data processing is as critical as data acquisition for accurate qNMR.[19][20][21][22]

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₅ at 2.50 ppm.

-

Integration: Carefully integrate the selected signals for both the analyte and the internal standard. The integration regions should encompass the entire peak, including any satellite peaks. For this compound, the singlet from the methylsulfonyl group is a good candidate for integration. For maleic acid, the singlet from the two vinyl protons is used.

Data Interpretation and Purity Calculation

Spectral Assignment

A representative ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the different protons in the molecule. Based on available spectral data, the approximate chemical shifts are:[23]

-

~3.0 ppm (s, 3H): Methyl group of the methylsulfonyl moiety.

-

~2.2 - 3.8 ppm (m, 7H): Pyrrolidine ring protons.

The internal standard, maleic acid, will show a characteristic singlet at approximately 6.28 ppm.

Purity Calculation

Using the integrated values and the masses of the analyte and internal standard, the purity of this compound can be calculated using the formula provided in Section 2.

Example Calculation:

| Compound | Mass (mg) | Signal Integral | Number of Protons (N) | Molecular Weight ( g/mol ) | Purity |

| This compound (Analyte) | 15.20 | 1.00 (Methyl signal) | 3 | 185.67 | To be calculated |

| Maleic Acid (Standard) | 8.50 | 0.95 (Vinyl signal) | 2 | 116.07 | 99.9% |

Identification and Quantification of Impurities

The qNMR spectrum should be carefully examined for any additional signals that do not belong to the analyte, the internal standard, or the solvent.[9][24][25] The identity of these impurities can often be inferred from their chemical shifts, coupling patterns, and knowledge of the synthetic process. The amount of each impurity can be quantified relative to the internal standard using the same qNMR principles.

Enantiomeric Purity Assessment

While standard ¹H NMR cannot distinguish between enantiomers, the enantiomeric purity of this compound can be determined by using a chiral solvating agent (CSA).[26][27][28][29] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which have distinct NMR spectra.[27][30]

Protocol for Enantiomeric Purity by NMR

-

Prepare a sample of this compound as described in section 3.2, but without the internal standard.

-

Add a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol, to the NMR tube.

-

Acquire a ¹H NMR spectrum.

-

The signals for the two enantiomers should be resolved, allowing for their direct integration and the calculation of the enantiomeric excess (ee).

Method Validation

To ensure the reliability of the qNMR method, it should be validated according to ICH guidelines.[31][32][33] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization of Workflows

qNMR Experimental Workflow

Caption: Workflow for qNMR Purity Analysis.

Data Analysis Logic

Caption: Logical Flow of Data Analysis.

Conclusion

Quantitative NMR spectroscopy is a powerful and reliable technique for the purity assessment of this compound. Its direct quantification capabilities, coupled with its non-destructive nature, make it an invaluable tool in pharmaceutical development and quality control.[9][24] By following the detailed protocols and data analysis procedures outlined in this guide, researchers and scientists can confidently and accurately determine the purity of this important pharmaceutical intermediate, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.

References

- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 3. usp.org [usp.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. jpionline.org [jpionline.org]

- 6. benchchem.com [benchchem.com]

- 7. mca.gm [mca.gm]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. toref-standards.com [toref-standards.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]

- 12. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 13. qNMR - BIPM [bipm.org]

- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. Optimization and automation of quantitative NMR data extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 21. mathworks.com [mathworks.com]

- 22. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 23. This compound(1407997-84-5) 1H NMR spectrum [chemicalbook.com]

- 24. veeprho.com [veeprho.com]

- 25. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. arpi.unipi.it [arpi.unipi.it]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]

- 32. researchgate.net [researchgate.net]

- 33. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of (S)-3-(Methylsulfonyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols described herein are designed to be self-validating systems, grounded in authoritative sources to uphold the highest standards of scientific integrity.

Chemical and Physical Properties

This compound is a chiral pyrrolidine derivative containing a sulfonyl group. Its hydrochloride salt form generally enhances water solubility. While specific physical properties for this exact compound are not extensively published, data for related structures provide valuable context.

| Property | Data for Related Compounds | Source |

| Appearance | White to light yellow powder | [1] |

| Molecular Formula | C5H11NO2S·HCl | [1] |

| Molecular Weight | 185.71 g/mol | [1] |

| Solubility | Pyrrolidine is miscible with water and most organic solvents. | [2] |

| Storage Temperature | Store at 0-8 °C | [1] |

Hazard Identification and Toxicological Profile

Pyrrolidine Derivatives: The pyrrolidine ring is a common motif in many biologically active compounds and pharmaceuticals.[4][5] However, pyrrolidine itself is classified as a corrosive, flammable, and harmful substance.[6] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, with higher concentrations potentially affecting the nervous system.[7] Some pyrrolidine derivatives have been shown to have high lipophilicity, allowing them to cross the blood-brain barrier, which can lead to central nervous system effects.[8][9]

Sulfonyl-Containing Compounds: Sulfonyl groups are generally stable but can exhibit reactivity under certain conditions.[8] Some sulfonyl compounds can be irritating or corrosive upon contact.[10] During combustion, they may release toxic oxides of sulfur and nitrogen.

Hazard Summary for this compound (Anticipated): Based on its structure, the primary hazards are expected to be:

-

Skin and Eye Irritation: Potential for irritation or serious eye damage upon contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

The Pyrrolidine Scaffold: From Nature's Alkaloids to Modern Pharmaceuticals and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the landscape of organic chemistry and drug discovery. Its unique structural and electronic properties, including its non-planar conformation and the basicity of the nitrogen atom, have made it a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of pyrrolidine-based compounds, tracing their journey from their initial isolation from natural sources to their current pivotal role in medicinal chemistry and asymmetric catalysis. We will delve into the seminal discoveries of key pyrrolidine alkaloids, the evolution of synthetic methodologies for constructing this versatile ring system, the rise of proline and its derivatives as powerful organocatalysts, and the successful application of the pyrrolidine motif in the development of blockbuster drugs. Through detailed experimental protocols, comparative data analysis, and mechanistic visualizations, this guide aims to equip researchers and drug development professionals with a deep understanding of the enduring significance of the pyrrolidine core.

The Dawn of Pyrrolidine Chemistry: Nature's Blueprint

The story of pyrrolidine chemistry begins not in the laboratory, but in the rich tapestry of the natural world. For centuries, civilizations have utilized plants for medicinal and ritualistic purposes, unknowingly harnessing the power of complex molecules, many of which contain the pyrrolidine ring. The formal discovery and characterization of these compounds in the 19th and early 20th centuries laid the foundation for modern medicinal chemistry.

Nicotine: The Stimulant Alkaloid of Tobacco

One of the most well-known and historically significant pyrrolidine alkaloids is nicotine. Its journey from a component of the tobacco plant to a well-defined chemical entity marks a pivotal moment in the history of organic chemistry.

-

Isolation and Structural Elucidation: Nicotine was first isolated from tobacco leaves in 1828 by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann.[1] However, its correct molecular formula, C₁₀H₁₄N₂, was not determined until 1843 by Louis-Henri-Frédéric Melsens.[1] The intricate task of elucidating its structure, a bicyclic compound featuring a pyridine and a N-methylpyrrolidine ring, was accomplished by Adolf Pinner and Richard Wolffenstein in 1893.[2]

-

The First Synthesis: A Landmark Achievement: The definitive proof of nicotine's structure came with its first total synthesis by Amé Pictet and A. Rotschy in 1904.[3][4] This multi-step synthesis was a landmark achievement of its time, solidifying the proposed structure and showcasing the growing power of synthetic organic chemistry.

The Tropane Alkaloids: Atropine and its Congeners

The Solanaceae family of plants, commonly known as nightshades, has a long and storied history in medicine and toxicology. These plants are a rich source of tropane alkaloids, which feature a bicyclic structure containing a pyrrolidine ring.

-

Atropine: From Deadly Nightshade to Modern Medicine: Atropine, a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine, is famously found in the deadly nightshade plant (Atropa belladonna). Its mydriatic (pupil-dilating) effects were known and utilized for cosmetic purposes for centuries.[5] The pure form of atropine was first isolated by the German pharmacist Heinrich F. G. Mein in 1831.[6] The elucidation of its complex structure, an ester of tropine and tropic acid, was a significant challenge for chemists of the era.

-

Willstätter's Synthesis of Tropinone and Atropine: The German chemist Richard Willstätter, a Nobel laureate, made monumental contributions to the understanding of tropane alkaloids. In 1901, he reported the first synthesis of atropine, a culmination of his extensive work on the degradation and structural elucidation of these molecules.[7][8] A key intermediate in his synthesis was tropinone, the ketone precursor to tropine. Willstätter's initial synthesis of tropinone was a lengthy 15-step process with a very low overall yield.[6]

Other Notable Natural Pyrrolidines: Hygrine and Cuscohygrine

The coca plant (Erythroxylum coca), renowned for its most famous alkaloid, cocaine, also produces other pyrrolidine-containing compounds, namely hygrine and cuscohygrine. These simpler alkaloids are biosynthetically related to the more complex tropane alkaloids. Their discovery further highlighted the prevalence and importance of the pyrrolidine motif in natural product chemistry.

The Rise of Synthetic Pyrrolidines: Building on Nature's Foundation

The isolation and structural elucidation of natural pyrrolidine alkaloids spurred a wave of research aimed at developing synthetic methods to construct this valuable heterocyclic ring. The ability to synthesize pyrrolidines in the laboratory opened up a new world of possibilities, allowing chemists to create novel derivatives with tailored properties and to produce important natural products in larger quantities.

Foundational Synthetic Strategies

Early synthetic efforts often involved multi-step sequences with moderate yields. However, these foundational methods paved the way for the more efficient and elegant strategies used today. A broad categorization of pyrrolidine synthesis can be made into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[9]

Modern Synthetic Methodologies: A Toolkit for Pyrrolidine Construction

The 20th and 21st centuries have witnessed a remarkable expansion of the synthetic chemist's toolkit for constructing pyrrolidine rings. These methods offer greater efficiency, control over stereochemistry, and the ability to generate a wide diversity of substituted pyrrolidines.

-

[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component (the 1,3-dipole, often an azomethine ylide) with a two-atom component (the dipolarophile, typically an alkene or alkyne) to form the five-membered pyrrolidine ring.[9] This method is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of control.

-

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. While classically used for six-membered rings, intramolecular variants have been adapted for the synthesis of polycyclic pyrrolidine derivatives.[10]

-

Intramolecular Cyclization: This broad class of reactions involves the formation of the pyrrolidine ring by cyclizing a linear precursor containing a nitrogen nucleophile and an electrophilic center. Methods include intramolecular amination of C-H bonds and reductive cyclization.[11]

-

Multi-component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex pyrrolidine structures by combining three or more reactants in a single pot.[7] This strategy is particularly attractive for generating libraries of diverse compounds for drug discovery screening.

Proline and Organocatalysis: A Paradigm Shift in Asymmetric Synthesis

The discovery that the simple, naturally occurring amino acid L-proline, which contains a pyrrolidine ring, could act as an efficient catalyst for asymmetric reactions marked a paradigm shift in organic synthesis. This field, now known as organocatalysis, has provided a powerful and often more sustainable alternative to traditional metal-based catalysts.

The Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Seminal Discovery

In the early 1970s, two independent research groups, one at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and the other at Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert), reported the use of a catalytic amount of L-proline to effect an intramolecular aldol reaction with high enantioselectivity.[12][13] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, is widely regarded as one of the foundational discoveries in organocatalysis.[12]

Mechanism and Impact

Proline-catalyzed reactions typically proceed through the formation of an enamine or an iminium ion intermediate. The chirality of the proline catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The impact of this discovery has been immense, leading to the development of a vast array of proline-derived catalysts and their application in a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.

Pyrrolidine-Based Compounds in Drug Development: A Legacy of Success

The unique three-dimensional structure and physicochemical properties of the pyrrolidine ring make it an exceptionally valuable scaffold in medicinal chemistry. Its presence can enhance binding to biological targets, improve pharmacokinetic properties, and provide a rigid framework for the precise orientation of functional groups.

Captopril: A Triumph of Rational Drug Design

Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, is a prime example of the successful application of the pyrrolidine scaffold in rational drug design.

-

Mechanism of Action: Captopril inhibits ACE, an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and a reduction in blood pressure.[6][14] The proline moiety of captopril was designed to mimic the C-terminal dipeptide of angiotensin I, while the thiol group coordinates to the zinc ion in the active site of ACE, leading to potent inhibition.[14]

A Diverse Array of Pyrrolidine-Containing Drugs

Beyond captopril, the pyrrolidine ring is a key structural feature in a multitude of approved drugs across various therapeutic areas. The following table highlights a selection of these drugs and their primary applications.

| Drug Name | Therapeutic Area | Brief Description of the Role of the Pyrrolidine Moiety |

| Vildagliptin | Antidiabetic | The cyanopyrrolidine group is crucial for its mechanism as a dipeptidyl peptidase-4 (DPP-4) inhibitor. |

| Rolipram | Anti-inflammatory/Antidepressant (research) | The pyrrolidone ring is a core component of this phosphodiesterase-4 (PDE4) inhibitor.[14] |

| Clindamycin | Antibiotic | A lincosamide antibiotic where the pyrrolidine ring is part of the core structure. |

| Anisomycin | Antibiotic/Research Tool | A pyrrolidine-containing natural product that inhibits protein synthesis.[15] |

Experimental Protocols

To provide practical insights for laboratory researchers, this section details the synthetic procedures for key pyrrolidine-containing compounds.

Synthesis of Captopril

This procedure outlines a common laboratory-scale synthesis of captopril.[2][3]

Step 1: Synthesis of 1-(3-acetylthio-2-methyl-1-oxopropyl)-L-proline

-

To a solution of L-proline (1.15 g, 10 mmol) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-acetylthio-2-methylpropanoyl chloride (1.2 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Deprotection to Yield Captopril

-

Dissolve the product from Step 1 in a mixture of methanol and aqueous ammonia.

-

Stir the solution at room temperature for 4 hours.

-

Acidify the reaction mixture with hydrochloric acid to pH ~2.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield captopril as a white solid.

Hajos-Parrish-Eder-Sauer-Wiechert Reaction: A Proline-Catalyzed Intramolecular Aldol Reaction

This protocol describes the classic proline-catalyzed intramolecular aldol cyclization.[11][12]

-

In a round-bottom flask, dissolve the starting triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) (1 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add L-proline (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting aldol product by column chromatography.

Conclusion

The journey of pyrrolidine-based compounds, from their origins in the alkaloids of medicinal plants to their central role in modern pharmaceuticals and catalysis, is a testament to the enduring power of natural products to inspire chemical innovation. The unique structural and electronic features of the pyrrolidine ring have made it a privileged scaffold, enabling the development of life-saving drugs and powerful synthetic methodologies. As our understanding of biology and chemistry continues to deepen, the versatile pyrrolidine core is poised to remain a vital component in the ongoing quest for new medicines and more efficient and sustainable chemical processes. The historical discoveries and the ever-expanding synthetic toolkit detailed in this guide provide a solid foundation for future innovations in this exciting and impactful area of chemistry.

References

- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Captopril synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. pnas.org [pnas.org]

- 6. CN112625071A - Synthesis process of clindamycin palmitate hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]